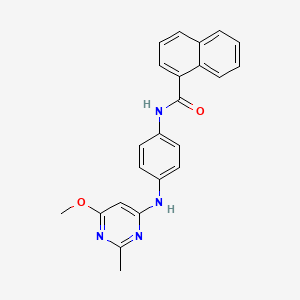

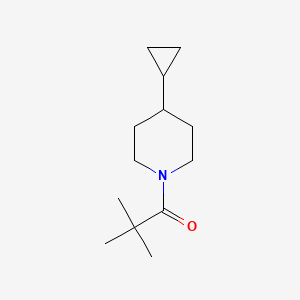

![molecular formula C15H15ClN6 B2483149 {4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine CAS No. 946218-57-1](/img/structure/B2483149.png)

{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pteridine derivatives involves several key steps, including the conversion of aminopyrazines into pteridinones through various chemical reactions. One method includes the use of 3-aminopyrazine-2-carboxamide, converted into different intermediates such as 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile, which is then used in new pteridine syntheses (Albert & Ohta, 1971). Another approach involves the synthesis of 2-dimethylamino-4-oxo-3-methyl-3.4-dihydropteridines, highlighting the versatility in synthesizing pteridine derivatives (Rokos & Pfleiderer, 1971).

Molecular Structure Analysis

The molecular structure of pteridine derivatives is complex, with various functional groups contributing to their diverse chemical behavior. The synthesis of specific pteridin-2-one derivatives from diaminomaleonitrile showcases the intricate structural possibilities within this compound class (Tsuzuki & Tada, 1986).

Chemical Reactions and Properties

Pteridine derivatives undergo a variety of chemical reactions, leading to a wide range of products with unique properties. For instance, the acylation of certain pyrimidines and subsequent reactions can lead to different pteridinones and isoxanthopterins, illustrating the chemical versatility of these compounds (Steinlin & Vasella, 2009).

Physical Properties Analysis

The physical properties of pteridine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The preparation and analysis of certain pteridin-4-ones reveal insights into their physical characteristics and the effects of different substituents on these properties (Albert, 1979).

Chemical Properties Analysis

The chemical properties of pteridine derivatives, including reactivity, stability, and tautomerism, are significant for their potential applications. Studies on proton tautomerism and stereoisomerism in certain derivatives highlight the complex chemical behavior and the influence of structural factors on these properties (Pyrih et al., 2023).

科学的研究の応用

Synthesis of Pteridine Derivatives

Albert and Ota (1971) presented new synthetic routes to 4-aminopteridines via 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compounds. This work highlights the versatility of pteridine chemistry, including the synthesis of 4-amino- and 4-methylamino-pteridine derivatives, showcasing methods that could potentially be adapted for the synthesis of "{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine" derivatives (Albert & Ota, 1971).

Chemical and Structural Analysis

The study by Steinlin and Vasella (2009) on the acylation of a 6-(methylamino)-5-nitrosopyrimidine and the synthesis of C(6),N(8)-disubstituted isoxanthopterins provides insights into the reactivity and functionalization of pteridine derivatives. This research is significant for understanding the chemical behavior of pteridine compounds under different conditions, which could be relevant for the functionalization of "{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine" (Steinlin & Vasella, 2009).

Pteridine Reactions and Properties

Tsuzuki and Tada (1986) demonstrated the syntheses of pteridin-2-one derivatives from diaminomaleonitrile, exploring the nucleophilic substitution reactions and the transformation into various pteridine derivatives. Their work contributes to the broader understanding of pteridine chemistry and potential applications in synthesizing compounds similar to "{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine" (Tsuzuki & Tada, 1986).

Advanced Pteridine Synthesis Techniques

Further expanding on the synthetic methodologies, Brown and Shinozuka (1981) explored triazolopteridines, demonstrating the synthesis of simple s-triazolo[3,4-h]pteridines and their isomers. This research could provide alternative synthetic pathways or structural analogs for "{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine", highlighting the diversity of pteridine chemistry (Brown & Shinozuka, 1981).

特性

IUPAC Name |

4-N-(3-chloro-4-methylphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6/c1-9-4-5-10(8-11(9)16)19-14-12-13(18-7-6-17-12)20-15(21-14)22(2)3/h4-8H,1-3H3,(H,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFVVMFXMPXIQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

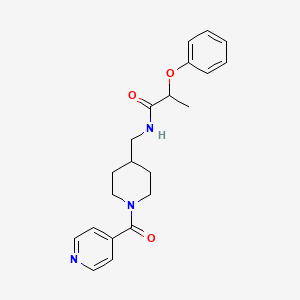

![N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2483067.png)

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2483069.png)

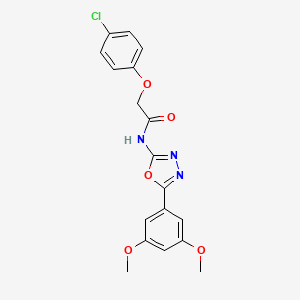

![4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2483070.png)

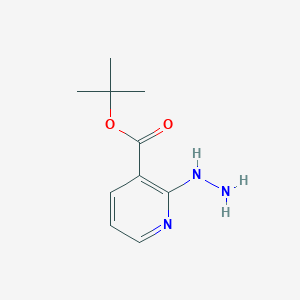

![2-Chloro-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]acetamide](/img/structure/B2483075.png)

![Methyl 5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2483087.png)

![N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2483089.png)